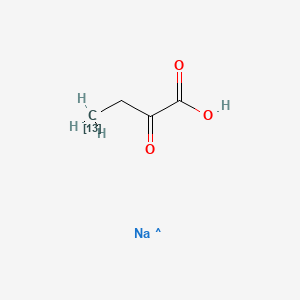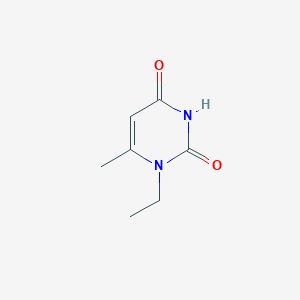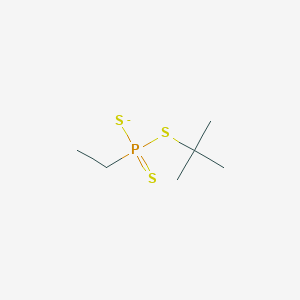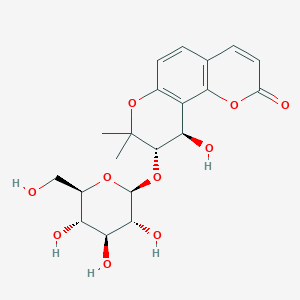
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) is a short-chain keto acid and a precursor for making isoleucine. It is commonly used for methyl-labeling in nuclear magnetic resonance (NMR)-based applications . This compound is labeled with carbon-13, a stable isotope, which makes it particularly useful in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) can be synthesized through the oxidation of threonine or the decarboxylation of alpha-ketobutyrate . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperatures and pH levels.
Industrial Production Methods
In industrial settings, the production of Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) often involves the fermentation of genetically modified microorganisms that can produce alpha-ketobutyrate, which is then converted to its sodium salt form . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate.
Reduction: It can be reduced to form 2-hydroxybutyrate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Acetoacetate: Formed through oxidation.
2-Hydroxybutyrate: Formed through reduction.
Various Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Utilized in metabolic studies and as a tracer in metabolic pathways.
Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool.
Industry: Employed in the production of isoleucine and other amino acids
Mécanisme D'action
The mechanism by which Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) exerts its effects involves its role as a precursor in the biosynthesis of isoleucine. It participates in metabolic pathways where it is converted to isoleucine through a series of enzymatic reactions. The labeled carbon-13 allows researchers to track its metabolic fate using NMR spectroscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Ketoisovaleric Acid, Sodium Salt (Methyl-13C, 99%): A precursor for making leucine and valine.
Alpha-Ketoglutaric Acid, Sodium Salt: Involved in the Krebs cycle and amino acid metabolism.
Uniqueness
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) is unique due to its specific role in isoleucine biosynthesis and its use in methyl-labeling for NMR applications. Its stable isotope labeling makes it particularly valuable for detailed metabolic studies and tracing biochemical pathways .
Propriétés
Formule moléculaire |
C4H6NaO3 |
|---|---|
Poids moléculaire |
126.07 g/mol |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1; |
Clé InChI |
XLTHMCKKCRLNGQ-YTBWXGASSA-N |
SMILES isomérique |
[13CH3]CC(=O)C(=O)O.[Na] |
SMILES canonique |
CCC(=O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)


![4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B14083140.png)



![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083153.png)
![N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14083162.png)
![(3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol](/img/structure/B14083169.png)

![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083173.png)
![tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14083182.png)
